molecular formula C16H16N2O3S B2394536 methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448067-11-5

methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2394536
CAS No.: 1448067-11-5
M. Wt: 316.38
InChI Key: XEFRDMFPGXCSJU-UHFFFAOYSA-N
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Description

Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a thiophene ring, an isoquinoline moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic systems such as nickel and palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings . These processes are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiophene ring is particularly reactive and can participate in electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and nickel or palladium catalysts for coupling reactions . Reaction conditions often involve refluxing in dry solvents such as methanol or toluene .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The isoquinoline moiety can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their functional groups and overall molecular architecture.

Uniqueness: What sets methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate apart is its unique combination of a thiophene ring and an isoquinoline moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 7-(thiophene-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-16(20)18-6-4-11-2-3-14(8-13(11)9-18)17-15(19)12-5-7-22-10-12/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRDMFPGXCSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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